Diphenyl(trifluoromethyl)sulfonium Triflate vs. Togni and Umemoto Reagents: Computed Trifluoromethyl Cation-Donating Ability (TC⁺DA)
A computational study has established an energetic guide for the trifluoromethyl cation-donating ability (TC⁺DA) of electrophilic reagents. The TC⁺DA value, derived from the heterolytic dissociation enthalpy of the X–CF₃ bond, directly correlates with experimental reactivity. For Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (Yagupolskii–Umemoto reagent), the computed TC⁺DA is 138.5 kcal/mol [1]. This value is 0.9 kcal/mol higher than that of Togni reagent I (137.6 kcal/mol), indicating a marginally higher intrinsic electrophilicity. Furthermore, it is 5.2 kcal/mol higher than Umemoto reagent II (133.3 kcal/mol), demonstrating a significant and quantifiable advantage in CF₃⁺ delivery potential [1].
| Evidence Dimension | Trifluoromethyl Cation-Donating Ability (TC⁺DA) (M06-2X/6-311++G(d,p) level) |
|---|---|
| Target Compound Data | 138.5 kcal/mol |
| Comparator Or Baseline | Togni Reagent I: 137.6 kcal/mol; Umemoto Reagent II: 133.3 kcal/mol |
| Quantified Difference | Target compound TC⁺DA is 0.9 kcal/mol > Togni Reagent I and 5.2 kcal/mol > Umemoto Reagent II |
| Conditions | DFT calculations; heterolytic S–CF₃ bond dissociation enthalpy. |
Why This Matters
This quantitative metric provides a predictive and comparative basis for selecting this reagent when a higher intrinsic CF₃⁺ donor strength is required.
- [1] Li, M.; Xue, X.-S.; Guo, J.; Wang, Y.; Cheng, J.-P. An Energetic Guide for Estimating Trifluoromethyl Cation Donor Abilities of Electrophilic Trifluoromethylating Reagents: Computations of X–CF₃ Bond Heterolytic Dissociation Enthalpies. J. Org. Chem. 2016, 81 (8), 3119–3126. View Source
